![molecular formula C11H20N2O2S B1466244 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid CAS No. 1486700-44-0](/img/structure/B1466244.png)
2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid
Übersicht
Beschreibung
“2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula for this compound is C6H12N2O2 and it has a molecular weight of 144.17 . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an empirical formula of C6H12N2O2 . More detailed structural analysis would require additional data such as X-ray crystallography or NMR spectroscopy, which is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 144.17 and an empirical formula of C6H12N2O2 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals . More detailed physical and chemical properties would require additional data, which is not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Development of Dihydropyrimidinone Derivatives : Novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety were synthesized through a one-pot Biginelli reaction. These compounds were characterized by their structural properties, indicating their potential for diverse biological applications (Bhat et al., 2018).
Crystal Structure Analysis : Studies on the crystal structure of various compounds, including amoxapine acetate and quetiapine N-oxide–fumaric acid, contribute to the understanding of molecular interactions and potential drug design (Bhardwaj et al., 2015); (Shen et al., 2012).
Biological Activities and Applications
Monoamine Oxidase-B (MAO-B) Inhibition : Transition metal complexes derived from 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid were synthesized and shown to exhibit inhibitory activity against MAO-B, suggesting potential applications in treating neurological disorders (Ren et al., 2017).
Antimicrobial and Anticancer Activities : Amide derivatives containing 1,2,4-Tiazole and piperazine were synthesized and evaluated for their anticancer activity, highlighting the chemical versatility and potential therapeutic applications of these compounds (Jin, 2014).
Antihelminthic Activity : Piperazine derivatives were synthesized and exhibited significant antihelminthic activity, offering insights into the development of new treatments for parasitic infections (Mavrova et al., 2006).
Chemical Diversity and Library Production
- Synthesis of Diverse Piperazine Derivatives : Research on the synthesis of enantiomerically pure piperazine-2-acetic acid esters as intermediates for library production emphasizes the potential of these compounds in generating diverse molecular libraries for drug discovery (Chamakuri et al., 2018).
Wirkmechanismus
- TPA’s primary targets include DNA gyrase and topoisomerase IV . These enzymes are essential for controlling bacterial DNA topology by interconverting relaxed and supercoiled forms of DNA .
Target of Action
Result of Action
- TPA inhibits bacterial growth by disrupting DNA processes. TPA targets Gram-negative bacteria, with potential against quinolone-resistant strains. TPA may prevent biofilm formation, enhancing its antimicrobial efficacy .
Biochemische Analyse
Biochemical Properties
2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA gyrase, an enzyme crucial for DNA replication and transcription . This interaction inhibits the enzyme’s activity, leading to potential antimicrobial effects. Additionally, this compound can interact with efflux transporters, which are proteins involved in the removal of harmful substances from cells . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce changes in the phosphorylation status of proteins involved in cell signaling . This alteration can lead to changes in gene expression, affecting cellular metabolism and overall cell function. Furthermore, this compound has been observed to impact cell viability, particularly in cancer cells, by inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with DNA gyrase inhibits the enzyme’s activity, preventing DNA replication and transcription . Additionally, it can activate or inhibit other enzymes involved in cellular metabolism, further influencing cellular function. These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods . In vivo studies indicate that the compound may undergo degradation, leading to changes in its efficacy and potential long-term effects on cellular function . These findings highlight the importance of understanding the temporal dynamics of the compound in different settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can induce beneficial effects, such as antimicrobial activity and modulation of cellular metabolism . Higher doses may lead to toxic or adverse effects, including cell death and organ damage . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, the compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, affecting DNA replication and transcription . Additionally, it can modulate metabolic flux and metabolite levels, further influencing cellular function . These interactions highlight the compound’s potential in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, influencing its overall efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites, enhancing its efficacy. Understanding the subcellular localization of the compound is crucial for developing targeted therapeutic strategies.
Eigenschaften
IUPAC Name |
2-[4-(thian-4-yl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c14-11(15)9-12-3-5-13(6-4-12)10-1-7-16-8-2-10/h10H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLVKOIRJZDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



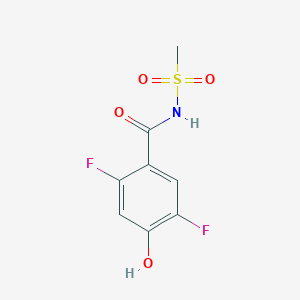
![1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone](/img/structure/B1466165.png)
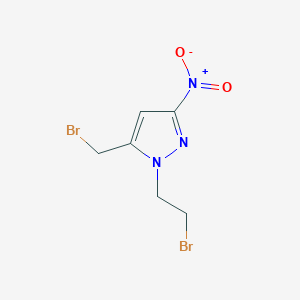
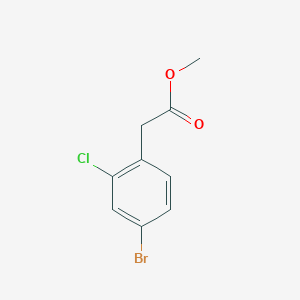
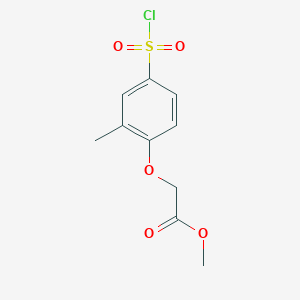
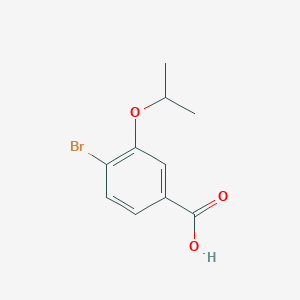
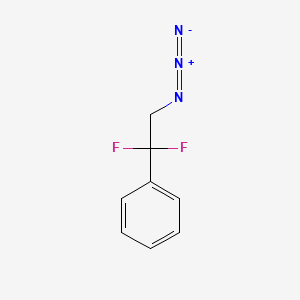



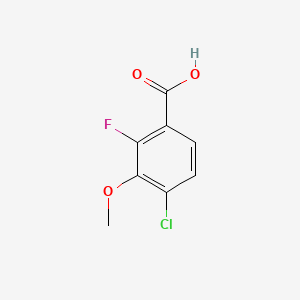


![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)